molecular formula C25H24F2N4O B10954503 N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10954503
M. Wt: 434.5 g/mol
InChI Key: SLSVJOOEEKYZBC-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYL)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N-[2-(TERT-BUTYL)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Common reaction conditions involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium complexes . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(TERT-BUTYL)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain pathways, leading to its observed biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and triazole-pyrimidine hybrids. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties . The presence of the difluoromethyl group in N-[2-(TERT-BUTYL)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE makes it unique compared to other similar compounds.

Properties

Molecular Formula

C25H24F2N4O

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C25H24F2N4O/c1-15-9-11-16(12-10-15)20-13-21(22(26)27)31-23(29-20)17(14-28-31)24(32)30-19-8-6-5-7-18(19)25(2,3)4/h5-14,22H,1-4H3,(H,30,32)

InChI Key

SLSVJOOEEKYZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC=C4C(C)(C)C

Origin of Product

United States

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